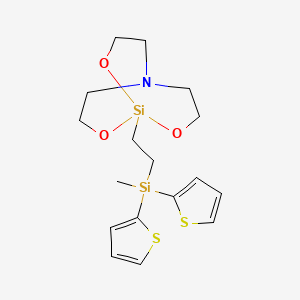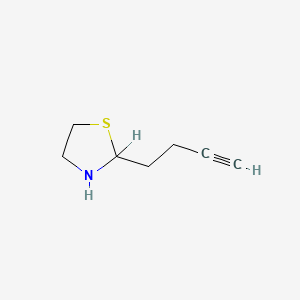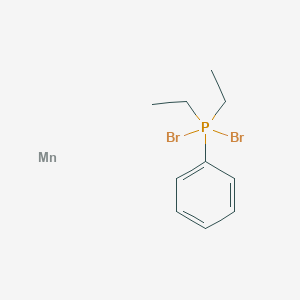
Dibromo-diethyl-phenyl-lambda5-phosphane;manganese
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibromo-diethyl-phenyl-lambda5-phosphane;manganese is a complex organophosphorus compound that features a manganese center coordinated to a dibromo-diethyl-phenyl-lambda5-phosphane ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibromo-diethyl-phenyl-lambda5-phosphane;manganese typically involves the reaction of a manganese precursor with dibromo-diethyl-phenyl-lambda5-phosphane. One common method is the reaction of manganese(II) bromide with dibromo-diethyl-phenyl-lambda5-phosphane in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Dibromo-diethyl-phenyl-lambda5-phosphane;manganese undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can lead to the formation of lower oxidation state manganese complexes.
Substitution: Ligand substitution reactions can occur, where the dibromo-diethyl-phenyl-lambda5-phosphane ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Ligand substitution reactions may involve the use of phosphine ligands, amines, or other coordinating molecules.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield manganese(III) or manganese(IV) species, while reduction can produce manganese(I) or manganese(0) complexes. Substitution reactions result in the formation of new manganese complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Dibromo-diethyl-phenyl-lambda5-phosphane;manganese has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic transformations, including cross-coupling reactions and hydrogenation processes.
Materials Science: It is employed in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Biology and Medicine: Research is ongoing to explore the potential biological activity of manganese complexes, including their use as imaging agents and therapeutic compounds.
Industry: The compound is utilized in industrial processes, such as the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of dibromo-diethyl-phenyl-lambda5-phosphane;manganese involves coordination of the manganese center to the phosphane ligand, which stabilizes the complex and facilitates various chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the manganese center can activate substrates and promote bond formation or cleavage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibromo-diethyl-phenyl-lambda5-phosphane;iron
- Dibromo-diethyl-phenyl-lambda5-phosphane;cobalt
- Dibromo-diethyl-phenyl-lambda5-phosphane;nickel
Uniqueness
Dibromo-diethyl-phenyl-lambda5-phosphane;manganese is unique due to its specific coordination environment and the properties imparted by the manganese center. Compared to similar compounds with iron, cobalt, or nickel, the manganese complex may exhibit different reactivity, stability, and catalytic activity, making it suitable for specific applications where other metals may not perform as effectively.
Eigenschaften
CAS-Nummer |
71957-13-6 |
|---|---|
Molekularformel |
C10H15Br2MnP |
Molekulargewicht |
380.95 g/mol |
IUPAC-Name |
dibromo-diethyl-phenyl-λ5-phosphane;manganese |
InChI |
InChI=1S/C10H15Br2P.Mn/c1-3-13(11,12,4-2)10-8-6-5-7-9-10;/h5-9H,3-4H2,1-2H3; |
InChI-Schlüssel |
XIRZHHYVSYVSSG-UHFFFAOYSA-N |
Kanonische SMILES |
CCP(CC)(C1=CC=CC=C1)(Br)Br.[Mn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





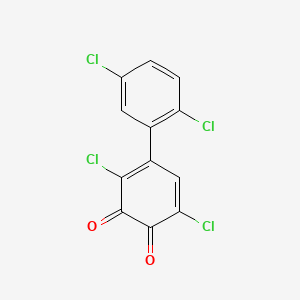
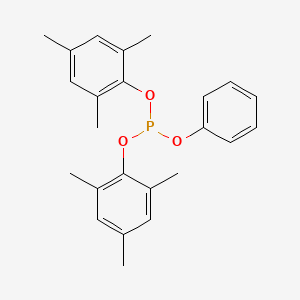

![2-[(1R,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol](/img/structure/B14455476.png)
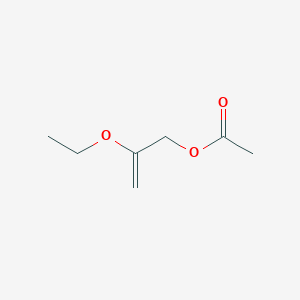
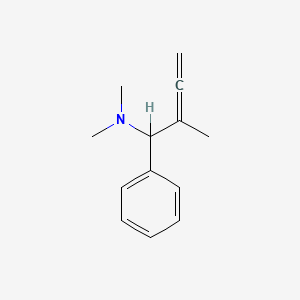
![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis[imino(3-sulfo-4,1-phenylene)imino]]bis[1-amino-9,10-dihydro-9,10-dioxo-, tetrasodium salt](/img/structure/B14455491.png)
![4-Methylsulfanyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B14455496.png)
![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methylprop-2-enoic acid;octadeca-9,12-dienoic acid;styrene](/img/structure/B14455505.png)
